molecular formula C13H12Cl2N2O3S B1517730 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1094926-46-1

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B1517730
CAS No.: 1094926-46-1
M. Wt: 347.2 g/mol
InChI Key: HYMWMULHSYEATR-UHFFFAOYSA-N
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Description

4-Amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound characterized by its complex molecular structure, which includes an amino group, a dichlorophenyl group, a methoxy group, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent chlorination introduces the dichlorophenyl group, and methoxylation adds the methoxy group. Finally, sulfonation and amination reactions complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride may be used.

  • Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, this compound has shown potential in various assays, including antimicrobial and antifungal tests. Its interaction with biological targets is being studied for possible therapeutic applications.

Medicine: In medicine, the compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: Industrially, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 4-Amino-2,6-dichlorophenol: Similar in structure but lacks the methoxy and sulfonamide groups.

  • N-(2,4-dichlorophenyl)acetamide: Similar core structure but different functional groups.

Uniqueness: The presence of the methoxy and sulfonamide groups in 4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide distinguishes it from similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-12-7-9(16)3-5-13(12)21(18,19)17-11-4-2-8(14)6-10(11)15/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMWMULHSYEATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 3
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 6
4-amino-N-(2,4-dichlorophenyl)-2-methoxybenzene-1-sulfonamide

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